3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine
Overview
Description
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C21H21ClN4 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)pyridazine is 364.1454744 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Antidepressant Effects
Research has explored the behavioral profiles of pyridazine derivatives, including those with arylpiperazinyl moieties, for their potential antidepressant effects. Classical psychopharmacological tests in mice have been utilized to evaluate these effects, suggesting a possible application in the treatment of depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Structural and Synthetic Studies
The synthesis and structure analysis of pyridazine analogs demonstrate their significant pharmaceutical importance. Research into the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its structural characterization through various techniques underline the compound's relevance in medicinal chemistry (Sallam et al., 2021).
Antibacterial Activity
A study on the synthesis and antibacterial evaluation of pyridobenzothiazine acid derivatives, including their in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens, provides insights into the potential use of pyridazine derivatives as antibacterial agents (Cecchetti et al., 1987).
Antimicrobial and Antifungal Activity
The synthesis of sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety and their evaluation for in vitro antimicrobial activity against a variety of bacteria, as well as for antifungal and antimalarial activity, highlights the compound's potential in addressing various infectious diseases (Bhatt, Kant, & Singh, 2016).
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAHBHWQIBFFBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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